4-Methyl-2-(trifluoromethoxy)benzoic acid
Description
Significance of Fluorinated Aromatic Carboxylic Acids in Modern Organic Chemistry
Fluorinated aromatic carboxylic acids are a cornerstone of modern organic chemistry, primarily due to the unique properties imparted by the fluorine atom. The high electronegativity of fluorine can significantly influence the electronic environment of a molecule, affecting its acidity, lipophilicity, and metabolic stability. This makes these compounds highly valuable in the design of pharmaceuticals and agrochemicals, where fine-tuning these properties is crucial for biological activity and efficacy. The introduction of fluorine can also facilitate specific molecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical in drug-receptor binding.
Overview of Benzoic Acid Derivatives with Trifluoromethoxy and Methyl Substituents
Benzoic acid derivatives featuring both trifluoromethoxy (-OCF3) and methyl (-CH3) substituents are of particular interest due to the interplay of these two functional groups. The trifluoromethoxy group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid functionality. In contrast, the methyl group is a weak electron-donating group. The relative positions of these substituents on the benzene (B151609) ring, along with the carboxylic acid group, create a unique electronic and steric environment that dictates the molecule's reactivity and potential applications. These structural motifs are often explored in the development of new materials and biologically active compounds.
Historical Context of Research on Halogenated Benzoic Acids
The study of halogenated benzoic acids has a rich history, dating back to the early days of organic chemistry. Initially, research focused on understanding the fundamental principles of electrophilic aromatic substitution and the directing effects of halogen substituents. Over time, the focus shifted towards the practical applications of these compounds. The discovery of the biological activities of various halogenated compounds, including their use as herbicides, fungicides, and pharmaceuticals, spurred further investigation into this class of molecules. This historical foundation has paved the way for the synthesis and exploration of more complex and functionally diverse molecules like 4-Methyl-2-(trifluoromethoxy)benzoic acid.
Physicochemical Properties of this compound
The distinct arrangement of the methyl and trifluoromethoxy groups on the benzoic acid framework endows this compound with a unique set of physicochemical properties.
Chemical Structure and Identifiers
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1261747-62-9 chemicalbook.com |
| Molecular Formula | C9H7F3O3 chemicalbook.com |
| Molecular Weight | 220.15 g/mol chemicalbook.com |
| SMILES | O=C(O)C1=CC=C(C)C=C1OC(F)(F)F arctomsci.com |
This interactive data table provides key identifiers for this compound.
Physical Properties
Spectral Data
Detailed spectral data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from related compounds.
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the methyl protons (around 2.4 ppm), and the acidic proton of the carboxylic acid group (typically a broad singlet at higher chemical shifts). The coupling patterns of the aromatic protons would be indicative of their substitution pattern.
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the aromatic carbons (with those attached to the electronegative trifluoromethoxy group shifted downfield), the trifluoromethyl carbon (a quartet due to coupling with fluorine), and the methyl carbon.
¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching absorption (around 1700 cm⁻¹), C-O stretching bands, and C-F stretching vibrations, which are typically strong and found in the 1000-1300 cm⁻¹ region. docbrown.info
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the trifluoromethoxy group, and other characteristic fragments.
Synthesis and Manufacturing Processes
Specific, detailed manufacturing processes for this compound are proprietary and not extensively detailed in publicly available literature. However, general synthetic strategies for related substituted benzoic acids can provide insight into its potential preparation.
Common Synthetic Routes
A plausible synthetic route could involve the introduction of the trifluoromethoxy group onto a pre-existing methyl-substituted benzoic acid derivative or, conversely, the modification of a trifluoromethoxy-substituted aromatic compound. One common method for introducing a trifluoromethoxy group is the reaction of a phenol (B47542) with a trifluoromethylating agent. Therefore, a potential precursor could be 4-methyl-2-hydroxybenzoic acid.
Starting Materials and Reagents
Key starting materials would likely include a substituted toluene (B28343) or benzoic acid derivative. For example, one could envision a synthesis starting from 4-methyl-2-nitrophenol, which could be converted to the corresponding trifluoromethoxy derivative, followed by oxidation of a suitable precursor to the carboxylic acid. Reagents would include standard chemicals for functional group transformations, such as oxidizing agents, reducing agents, and trifluoromethylating agents.
Reaction Mechanisms and Conditions
The reaction mechanisms would involve well-established organic transformations. For instance, the formation of the trifluoromethoxy group from a phenol typically proceeds via a nucleophilic attack of the phenoxide on a suitable electrophilic trifluoromethyl source. The specific reaction conditions, such as temperature, pressure, solvent, and catalyst, would be crucial for achieving a high yield and purity of the final product.
Purification and Isolation Techniques
Following the synthesis, purification of this compound would likely involve standard laboratory techniques. These could include extraction to separate the product from the reaction mixture, followed by recrystallization from a suitable solvent to obtain a pure crystalline solid. Chromatographic methods, such as column chromatography, could also be employed for further purification if necessary.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is governed by the interplay of its three functional groups: the carboxylic acid, the methyl group, and the trifluoromethoxy group.
Acidic Properties and Salt Formation
The presence of the electron-withdrawing trifluoromethoxy group at the ortho position is expected to significantly increase the acidity of the carboxylic acid group compared to benzoic acid or 4-methylbenzoic acid. This enhanced acidity facilitates the formation of carboxylate salts upon reaction with a suitable base.
Esterification Reactions
Like other carboxylic acids, this compound can undergo esterification when reacted with an alcohol in the presence of an acid catalyst. tcu.edu This reaction is a fundamental transformation for producing a wide range of ester derivatives, which may have applications as fragrances, solvents, or as intermediates in further synthetic endeavors.
Amidation Reactions
The carboxylic acid functionality can also be converted to an amide through reaction with an amine. This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the desired amine. Direct amidation methods are also available. researchgate.netibs.re.kr Amide derivatives are prevalent in many biologically active molecules.
Electrophilic Aromatic Substitution
The benzene ring of this compound is subject to electrophilic aromatic substitution reactions. The directing effects of the existing substituents will determine the position of the incoming electrophile. The carboxylic acid and trifluoromethoxy groups are deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. The outcome of such a reaction would depend on the specific reaction conditions and the nature of the electrophile.
Applications in Chemical Synthesis
While specific, large-scale industrial applications of this compound are not widely documented, its structure suggests its utility as a valuable building block in organic synthesis.
Building Block in Organic Synthesis
The presence of multiple functional groups that can be selectively modified makes this compound a versatile synthon. The carboxylic acid can be transformed into a variety of other functional groups, and the aromatic ring can be further functionalized. This allows for the construction of more complex molecular architectures.
Precursor for Complex Molecules
Given the prevalence of fluorinated motifs in pharmaceuticals and agrochemicals, this compound serves as a potential precursor for the synthesis of novel, biologically active compounds. Its unique substitution pattern could be a key feature in the design of molecules with specific therapeutic or pesticidal properties.
Analytical Techniques for Characterization
A variety of analytical techniques can be employed to characterize and determine the purity of this compound.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common and effective method for analyzing the purity of benzoic acid derivatives. ekb.eg A suitable C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation from impurities.
Gas Chromatography (GC): Due to the low volatility of carboxylic acids, direct GC analysis can be challenging. researchgate.net Derivatization to a more volatile ester, such as the methyl or trimethylsilyl (B98337) ester, is often necessary before GC analysis. nih.gov
Spectroscopic Methods
As discussed in the physicochemical properties section, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) , Infrared (IR) Spectroscopy , and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and confirmation of this compound.
Titrimetric Analysis
The acidic nature of the carboxylic acid group allows for its quantification through acid-base titration with a standardized solution of a strong base, such as sodium hydroxide. This classical analytical method can provide a highly accurate determination of the compound's purity.
Recent Advances and Future Research Directions
While research focusing specifically on this compound is limited, the broader field of fluorinated aromatic compounds continues to be an active area of investigation.
Novel Applications in Materials Science and Medicinal Chemistry
Future research may explore the incorporation of this compound into novel polymers or liquid crystals, where the unique properties of the trifluoromethoxy group could be advantageous. In medicinal chemistry, it could serve as a scaffold for the development of new drug candidates targeting a variety of diseases.
Emerging Trends in Synthesis and Functionalization
Advances in catalytic methods for C-H functionalization could provide more efficient and direct routes to synthesize and further modify this compound and its derivatives. The development of new trifluoromethylating and trifluoromethoxylating reagents is also an area of ongoing research that could impact the synthesis of this and related compounds.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-5-2-3-6(8(13)14)7(4-5)15-9(10,11)12/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDKBPYHHXWZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 4 Methyl 2 Trifluoromethoxy Benzoic Acid
Electronic and Steric Influences of Trifluoromethoxy and Methyl Groups
The trifluoromethoxy (-OCF₃) and methyl (-CH₃) groups, positioned ortho and para to the carboxyl group respectively, exert significant and often opposing electronic and steric effects that modulate the reactivity of the entire molecule.
Inductive and Resonance Effects on Aromatic Ring Activation
The trifluoromethoxy group is a potent electron-withdrawing group, primarily due to the strong negative inductive effect (-I) of the highly electronegative fluorine atoms. This effect significantly reduces the electron density of the aromatic ring, deactivating it towards electrophilic attack. While the oxygen atom of the trifluoromethoxy group possesses lone pairs that could participate in resonance donation (+R), this effect is considerably diminished by the fluorine atoms, which pull electron density away from the oxygen, making it less available for delocalization into the ring.
In contrast, the methyl group is an electron-donating group. It exerts a weak positive inductive effect (+I) and, more importantly, activates the ring through hyperconjugation, a type of resonance effect. This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack.
The net effect on aromatic ring activation is a balance between the deactivating trifluoromethoxy group and the activating methyl group. The strong deactivating nature of the -OCF₃ group generally dominates, rendering the ring less reactive than toluene (B28343) but more reactive than a benzene (B151609) ring substituted with only a trifluoromethoxy group.
Steric Hindrance in Reaction Pathways
The positioning of the trifluoromethoxy group at the ortho position to the carboxyl group introduces significant steric hindrance. This bulkiness can impede the approach of reagents to the carboxyl group, influencing the rates and feasibility of reactions such as esterification and amidation. Structural studies of analogous compounds, such as 4-nitro-2-(trifluoromethyl)benzoic acid, have shown that a bulky ortho-substituent can force the carboxyl group to twist out of the plane of the aromatic ring. researchgate.netresearchgate.net This loss of planarity can affect the conjugation of the carboxyl group with the aromatic π-system, further influencing its reactivity.
The methyl group at the para position presents minimal steric hindrance to the carboxyl group. However, its presence, along with the other substituents, contributes to a congested environment around the aromatic ring, which can influence the regioselectivity of electrophilic aromatic substitution reactions.
Carboxyl Group Reactivity and Derivatization
The carboxyl group of 4-Methyl-2-(trifluoromethoxy)benzoic acid is a primary site for derivatization, though its reactivity is tempered by the electronic and steric factors discussed above.
Esterification Reactions and Mechanisms
Esterification of this compound is expected to be challenging due to the steric hindrance imposed by the ortho-trifluoromethoxy group. Standard Fischer esterification conditions, which involve heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, may proceed slowly or with low yields. usm.my
To overcome this steric hindrance, more robust methods are often required. The use of coupling reagents that activate the carboxylic acid to form a more reactive intermediate is a common strategy.
Table 1: Common Coupling Reagents for Esterification of Sterically Hindered Benzoic Acids
| Coupling Reagent | Co-reagent/Catalyst | General Conditions | Reference |
| Dicyclohexylcarbodiimide (DCC) | 4-(Dimethylamino)pyridine (DMAP) | Anhydrous CH₂Cl₂, 0°C to room temperature | organic-chemistry.org |
| N,N'-Dicyclohexylcarbodiimide (DCC) | None | Dry N,N-dimethylformamide | sigmaaldrich.com |
| N-bromosuccinimide (NBS) | None | Neat, 70°C | nih.gov |
The mechanism of DCC/DMAP catalyzed esterification involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form an acyl-pyridinium species, which is subsequently attacked by the alcohol to yield the ester.
Amidation Reactions and Coupling Strategies
Similar to esterification, the amidation of this compound is also hindered by the ortho-trifluoromethoxy group. Direct condensation of the carboxylic acid with an amine typically requires harsh conditions and may not be feasible. Therefore, the use of coupling reagents is the preferred method for forming amide bonds with this substrate.
Table 2: Common Coupling Strategies for Amidation of Sterically Hindered Benzoic Acids
| Coupling Reagent/Method | Reagents/Catalyst | General Conditions | Reference |
| Titanium(IV) chloride (TiCl₄) | Pyridine | 85°C | nih.gov |
| Acyl fluoride (B91410) formation | Cyanuric fluoride, pyridine | Elevated temperature | rsc.org |
| Boron-mediated | B(OCH₂CF₃)₃ | MeCN, 80°C | acs.org |
| Iridium-catalyzed C-H activation | [Cp*IrCl₂]₂, Ag₂SO₄ | MeCN, 60°C | nih.gov |
These methods involve the in-situ generation of a highly reactive acylating agent, such as an acyl fluoride or a mixed anhydride, which can then react with the amine, even if it is sterically demanding or electronically deactivated. For instance, the conversion of the carboxylic acid to an acyl fluoride can be achieved using reagents like cyanuric fluoride, followed by reaction with the amine at an elevated temperature to overcome the steric barrier. rsc.org
Electrophilic Aromatic Substitution Reactivity
Electrophilic aromatic substitution on the this compound ring is directed by the existing substituents. The aromatic ring has three available positions for substitution: C3, C5, and C6. The directing effects of the substituents are as follows:
-COOH group: A deactivating, meta-directing group.
-OCF₃ group: A strongly deactivating, meta-directing group. youtube.com
-CH₃ group: An activating, ortho, para-directing group. youtube.comlibretexts.orgucalgary.ca
The outcome of an electrophilic substitution reaction will be determined by the interplay of these directing effects. The powerful activating and ortho, para-directing influence of the methyl group is expected to be the dominant factor in determining the position of the incoming electrophile. The trifluoromethoxy group and the carboxyl group are both deactivating and would direct an incoming electrophile to the positions meta to themselves.
Considering the positions relative to the activating methyl group, the ortho positions are C3 and C5, and the para position is occupied by the carboxyl group. Therefore, electrophilic attack is most likely to occur at the C3 or C5 positions. The steric hindrance from the adjacent trifluoromethoxy and carboxyl groups might influence the relative rates of attack at these two positions.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Directing Effect of -CH₃ (para to -COOH) | Directing Effect of -OCF₃ (ortho to -COOH) | Directing Effect of -COOH | Overall Prediction |
| C3 | Ortho (Activating) | Meta (Deactivating) | Ortho (Deactivating) | Favorable |
| C5 | Ortho (Activating) | Para (Deactivating) | Meta (Deactivating) | Favorable |
| C6 | Meta (Activating) | Ortho (Deactivating) | Para (Deactivating) | Unfavorable |
Based on this analysis, electrophilic substitution is predicted to yield a mixture of 3- and 5-substituted products, with the precise ratio depending on the specific electrophile and reaction conditions.
Nucleophilic Aromatic Substitution Reactivity
No research findings detailing the nucleophilic aromatic substitution reactivity of this compound were found. Mechanistic investigations and reactivity patterns for this specific compound have not been documented in the available literature.
Oxidation and Reduction Chemistry of the Compound
There is no available information on the oxidation and reduction chemistry of this compound. Specific reactions, reagents, and the resulting products from the oxidation or reduction of this compound are not described in the searched scientific literature.
Role as a Synthetic Intermediate and Reagent
While benzoic acid derivatives are commonly used as synthetic intermediates, no specific examples or detailed research findings on the role of this compound as a synthetic intermediate or reagent could be identified. Its application in the synthesis of other molecules has not been reported in the available sources.
Structure Property Relationships in Fluorinated Benzoic Acid Systems Excluding Biological Outcomes
Conformational Analysis and Rotational Barriers of Substituents
The spatial arrangement of substituents on the benzene (B151609) ring in 4-Methyl-2-(trifluoromethoxy)benzoic acid is dictated by a combination of steric and electronic factors. The trifluoromethoxy (-OCF3) group, in particular, exhibits a strong conformational preference. Unlike the related methoxy (B1213986) group, which tends to be coplanar with the phenyl ring, the trifluoromethoxy group typically adopts a conformation where the O-CF3 bond is perpendicular to the plane of the ring. This orthogonal arrangement, with a C-C-O-C dihedral angle of approximately 90°, is a result of stereoelectronic effects.
The carboxylic acid group at the 2-position is subject to significant steric hindrance from the adjacent trifluoromethoxy group. This steric repulsion, often referred to as the "ortho effect," forces the carboxyl group to twist out of the plane of the benzene ring. almerja.comwikipedia.orgyoutube.com In analogous compounds like 2-(trifluoromethyl)benzoic acid, the carboxyl group is tilted by 16.8° with respect to the aromatic ring plane. nih.gov A similar deviation from planarity is expected for this compound, which disrupts the resonance between the carboxyl group and the phenyl ring. almerja.comwikipedia.org
| Substituent | Preferred Conformation Relative to Benzene Ring | Primary Influencing Factor | Analogous System Dihedral Angle |
| 2-Trifluoromethoxy (-OCF3) | Orthogonal (approx. 90° dihedral angle) | Stereoelectronic Effects | Not specified |
| 2-Carboxylic Acid (-COOH) | Twisted (non-planar) | Steric Hindrance (Ortho Effect) | 16.8° in 2-(trifluoromethyl)benzoic acid nih.gov |
| 4-Methyl (-CH3) | - | - | - |
Influence of Fluorination on Molecular Geometry and Bond Lengths
The introduction of a trifluoromethoxy group, particularly at the ortho position, significantly influences the molecular geometry of the benzoic acid scaffold. The steric bulk of the -OCF3 group forces the adjacent carboxylic acid group to rotate out of the benzene ring's plane, as discussed in the conformational analysis. almerja.comwikipedia.org This twisting is a well-documented phenomenon for ortho-substituted benzoic acids. almerja.comwikipedia.org For instance, in 4-nitro-2-(trifluoromethyl)benzoic acid, the presence of the ortho -CF3 group results in a substantial rotation of the carboxylic acid group away from the aromatic plane. researchgate.net
Fluorination also affects the bond angles within the phenyl ring itself. In 2-(trifluoromethyl)benzoic acid, the C-C-C bond angles in the ring vary from approximately 118° to 121°. nih.gov The smallest angle is found at the carbon atom bearing the trifluoromethyl group, indicating geometric distortion to accommodate the bulky, electronegative substituent. nih.gov
The bond lengths of the carboxylic acid group are also impacted. In crystalline structures of similar compounds, the C=O double bond and C-O single bond of the carboxylic acid moiety maintain distinct lengths, although some disorder can be observed. researchgate.net For example, in one isomer of nitro-trifluoromethyl-benzoic acid, the C=O length is 1.219 Å and the C-O length is 1.3139 Å. researchgate.net
| Parameter | Compound | Value |
| Carboxyl Group Dihedral Angle | 2-(Trifluoromethyl)benzoic acid | 16.8° nih.gov |
| C-C-C Ring Angle Range | 2-(Trifluoromethyl)benzoic acid | 118° - 121° nih.gov |
| C=O Bond Length | 4-Nitro-2-(trifluoromethyl)benzoic acid | 1.219 Å researchgate.net |
| C-O Bond Length | 4-Nitro-2-(trifluoromethyl)benzoic acid | 1.3139 Å researchgate.net |
| O-H···O Hydrogen Bond Distance | 4-Nitro-2-(trifluoromethyl)benzoic acid | 2.7042 Å researchgate.net |
Stereoelectronic Effects of the Trifluoromethoxy Group
The trifluoromethoxy group possesses unique stereoelectronic properties that distinguish it from simpler alkoxy groups like methoxy (-OCH3). The -OCF3 group is characterized as being strongly sigma-withdrawing (σ-withdrawing) due to the high electronegativity of the three fluorine atoms, while also being weakly pi-donating (π-donating) through the oxygen atom's lone pairs. nih.gov
This dual electronic nature is responsible for the group's preferred orthogonal conformation relative to the benzene ring. The strong inductive withdrawal of electron density through the sigma bond framework is a dominant effect. nih.gov At the same time, the π-donation from the oxygen lone pairs to the aromatic ring is minimized in the perpendicular geometry. This conformational preference contrasts sharply with the methoxy group in anisole, which favors a coplanar arrangement to maximize resonance stabilization.
The electron-withdrawing effect of the fluorine atoms reduces the electron density on the oxygen atom, making it a poorer hydrogen bond acceptor compared to a methoxy group. nih.gov The combination of high lipophilicity and strong electron-withdrawing character has led to the trifluoromethoxy group being referred to as a "super-halogen."
Hydrogen Bonding Networks in Crystalline Structures of Benzoic Acid Derivatives
In the solid state, benzoic acid and its derivatives typically form highly stable hydrogen-bonded dimers. The carboxylic acid groups of two molecules associate through a pair of O-H···O hydrogen bonds, creating a characteristic centrosymmetric eight-membered ring. nih.govresearchgate.net This common supramolecular synthon is described by the graph-set notation R²₂(8). nih.govresearchgate.net
Studies on crystalline structures of analogous compounds, such as 2-(trifluoromethyl)benzoic acid and 4-nitro-2-(trifluoromethyl)benzoic acid, confirm the prevalence of this dimer motif. nih.govresearchgate.net The hydrogen bond distances in these dimers are typically short, indicating strong interactions. For example, the O-H···O hydrogen bond distance is 2.7042 Å in 4-nitro-2-(trifluoromethyl)benzoic acid and 2.6337 Å in its 3-isomer. researchgate.netresearchgate.netresearchgate.net
| Interaction Type | Description | Graph Set | Typical Distance (Analogues) |
| O-H···O | Forms centrosymmetric carboxylic acid dimers | R²₂(8) | 2.63 - 2.71 Å researchgate.net |
| C-H···O | Links dimers into larger assemblies | C¹₁(6) | - |
| C-H···F | Weak interaction involving the fluorinated group | - | - |
| C-F···π | Interaction between fluorine and an aromatic ring | - | ~3.48 Å nih.gov |
Solvent Effects on Molecular Interactions and Chemical Behavior
The choice of solvent can significantly affect the behavior of benzoic acid derivatives, influencing both their solubility and their crystallization habits. Benzoic acid itself shows varied solubility in different organic solvents, being highly soluble in polar solvents like ethanol (B145695) and poorly soluble in nonpolar solvents like heptane (B126788) and cyclohexane. guidechem.comepa.govresearchgate.net The solubility generally increases with temperature. guidechem.com
The polarity and molecular size of the solvent play a crucial role in the crystal growth process. Studies on benzoic acid have shown that the aspect ratio of the resulting crystals tends to decrease as the polarity of the solvent increases. This indicates that solvents can selectively interact with different crystal faces, modifying the growth rates and thus the final crystal morphology.
In solution, the solvent can also influence the conformational equilibrium of flexible molecules. For related compounds like 2-fluoro-benzaldehydes, the equilibrium between cis and trans conformers is solvent-dependent, with the trans conformer being favored in all but very polar solvents. rsc.org This suggests that for this compound, the rotational position of the carboxylic acid group could be subtly influenced by the surrounding solvent medium.
| Solvent(s) | Solubility of Benzoic Acid Analogues |
| Ethanol | High epa.gov |
| Chloroform | Reasonably High epa.gov |
| Toluene (B28343) | Lower epa.gov |
| Heptane, Cyclohexane, Pentane | Low epa.gov |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5 mg/mL for 4-(Trifluoromethyl)benzoic acid medchemexpress.com |
| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL for 4-(Trifluoromethyl)benzoic acid medchemexpress.com |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4-Methyl-2-(trifluoromethoxy)benzoic acid , a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive structural picture.
¹H NMR for Proton Environment Elucidation
In the ¹H NMR spectrum, the protons on the benzene (B151609) ring are expected to appear in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling patterns would be influenced by the electronic effects of the three different substituents. The electron-withdrawing carboxylic acid and trifluoromethoxy groups would deshield adjacent protons, shifting them downfield, while the electron-donating methyl group would cause a slight shielding effect. The methyl protons themselves would appear as a singlet further upfield, typically in the range of 2.3-2.5 ppm. The acidic proton of the carboxylic acid would likely be a broad singlet at a significantly downfield position (>10 ppm), and its presence could be confirmed by D₂O exchange.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 8.2 | m |
| Methyl (CH₃) | 2.3 - 2.5 | s |
| Carboxylic Acid (COOH) | >10 | br s |
Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum would reveal the number of unique carbon environments. For This compound , eight distinct signals would be expected: six for the aromatic carbons, one for the methyl carbon, and one for the carboxylic acid carbon. The carbon of the carboxylic acid group would be the most deshielded, appearing significantly downfield (around 165-175 ppm). The aromatic carbons would have their chemical shifts influenced by the attached substituents. The carbon bearing the trifluoromethoxy group would also show coupling to the fluorine atoms. The methyl carbon would be the most shielded, appearing at a characteristic upfield position (around 20-25 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (C=O) | 165 - 175 |
| Aromatic C-OCF₃ | 145 - 155 (quartet, JC-F) |
| Aromatic C-COOH | 130 - 140 |
| Aromatic C-CH₃ | 135 - 145 |
| Aromatic CH | 115 - 135 |
| Methyl (CH₃) | 20 - 25 |
Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.
¹⁹F NMR for Fluorine Environment Differentiation
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For This compound , the spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal would be characteristic of a -OCF₃ group attached to an aromatic ring, typically in the range of -56 to -60 ppm relative to a CFCl₃ standard.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be employed to determine the molecular weight and to gain insight into the compound's structure through its fragmentation pattern. The molecular ion peak (M⁺) would confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of a hydroxyl group (-OH), a carboxyl group (-COOH), and potentially the trifluoromethoxy group (-OCF₃) or fragments thereof.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The FT-IR spectrum of This compound would be expected to show a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer in the region of 2500-3300 cm⁻¹. A sharp, strong carbonyl (C=O) stretching band would appear around 1700-1725 cm⁻¹. The C-F stretching vibrations of the trifluoromethoxy group would likely result in strong absorptions in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present in their characteristic regions.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C-F (Trifluoromethoxy) | 1000 - 1300 | Strong |
| Aromatic C=C | 1450 - 1600 | Medium |
| Aromatic C-H | 3000 - 3100 | Medium |
Note: These are estimated values. Actual experimental values may vary based on the sample state (e.g., solid, solution).
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Analysis of Crystal Packing and Intermolecular Interactions
While a specific crystal structure for this compound is not publicly available, the analysis of closely related compounds, such as isomers of nitro trifluoromethyl benzoic acid, provides a robust framework for understanding its likely crystal packing and intermolecular interactions. nih.govnih.govresearchgate.net Benzoic acid derivatives commonly form centrosymmetric dimers in the solid state through strong hydrogen bonds between their carboxylic acid groups. researchgate.netresearchgate.net This characteristic head-to-tail arrangement results in a recognizable R22(8) graph-set notation. nih.govresearchgate.net
Table 1: Anticipated Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | ~2.6-2.7 | Forms primary dimeric structure |
| Halogen Interaction | F (Trifluoromethoxy) | F (Trifluoromethoxy) | ~2.9 | Contributes to lattice stability |
| π-Stacking | Aromatic Ring Centroid | Aromatic Ring Centroid | ~3.9 | Stabilizes packing of dimers |
Resolution of Disorder in Fluorinated Substituents
A common challenge in the crystallographic analysis of molecules containing trifluoromethyl or trifluoromethoxy groups is the presence of rotational disorder. researchgate.netresearchgate.net The trifluoromethyl group, and by extension the trifluoromethoxy group, can often rotate about the C-O or C-C bond at room temperature, leading to smeared or multiple positions for the fluorine atoms in the electron density map. researchgate.netresearchgate.net This phenomenon arises from the relatively low energy barrier to rotation and the high symmetry of these groups. researchgate.net
To resolve this disorder, crystallographers employ several techniques during data collection and structure refinement. A primary strategy is to collect the X-ray diffraction data at low temperatures, typically around 100 K. researchgate.netnih.goviucr.org Cooling the crystal reduces thermal motion and can "freeze out" the rotational disorder into a single, well-defined conformation. researchgate.net In cases where the disorder persists even at low temperatures, it can be modeled computationally during the refinement process. researchgate.net This involves defining two or more orientations for the disordered group and refining their relative occupancies. researchgate.net For instance, in the crystal structure of a dimolybdenum complex with 4-(trifluoromethyl)benzoate ligands, the fluorine atoms of the trifluoromethyl groups were found to be rotationally disordered even at 100 K, and the highest occupancy positions were reported. nih.goviucr.org The successful modeling of such disorder is crucial for achieving an accurate final crystal structure. researchgate.netresearchgate.net
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations for Optimized Geometries and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the distribution of electrons within the molecule (electronic structure).
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 4-Methyl-2-(trifluoromethoxy)benzoic acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to predict its optimized geometry. These calculations would likely reveal the steric and electronic influences of the methyl, trifluoromethoxy, and carboxylic acid groups on the benzene (B151609) ring. For instance, steric hindrance between the ortho-substituted trifluoromethoxy group and the carboxylic acid group is expected to cause a significant dihedral angle, pushing the carboxylic acid group out of the plane of the benzene ring. This is a common feature in ortho-substituted benzoic acids, as seen in studies of similar molecules like 4-nitro-2-(trifluoromethyl)benzoic acid nih.gov. The methyl group at the para position is not expected to introduce significant steric strain but will influence the electronic properties of the ring through its electron-donating nature.
The electronic structure, including parameters like dipole moment and electrostatic potential, can also be elucidated. The trifluoromethoxy group is a strong electron-withdrawing group, which, in combination with the electron-donating methyl group and the electron-withigating carboxylic acid, creates a complex electronic environment across the molecule. DFT calculations can map the molecular electrostatic potential (MEP), highlighting regions of positive and negative charge, which are crucial for understanding intermolecular interactions.
Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations on Analogous Compounds
| Parameter | Predicted Value Range | Influence of Substituents |
|---|---|---|
| C-C (aromatic) bond lengths | 1.38 - 1.41 Å | Minor distortions from ideal benzene due to substituent effects. |
| C-COOH bond length | 1.48 - 1.52 Å | Standard length for a carboxylic acid attached to an aromatic ring. |
| C-O (ether) bond length | 1.35 - 1.39 Å | Typical for an aryl-ether bond. |
| C-F bond lengths | 1.32 - 1.35 Å | Characteristic of a trifluoromethyl group. |
Note: The values in this table are estimations based on computational studies of structurally similar benzoic acid derivatives and are intended to be illustrative.
Molecular Orbital (MO) theory provides a detailed picture of the electronic structure in terms of the energy levels and spatial distribution of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methyl group, while the LUMO is likely to be concentrated on the electron-withdrawing carboxylic acid and trifluoromethoxy groups.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. Computational studies on substituted benzoic acids have shown that the nature and position of substituents significantly modulate the HOMO-LUMO gap nih.gov. The combination of an electron-donating group (methyl) and a strong electron-withdrawing group (trifluoromethoxy) in this compound is expected to result in a relatively smaller HOMO-LUMO gap compared to unsubstituted benzoic acid, influencing its reactivity and spectral properties.
Prediction of Spectroscopic Parameters (GIAO-NMR, Vibrational Frequencies)
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide insights into its Nuclear Magnetic Resonance (NMR) spectra and vibrational (infrared and Raman) spectra.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts mdpi.comrsc.org. By applying this method, one can predict the 1H, 13C, and 19F NMR spectra of this compound. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, which is shaped by the interplay of the substituents. For instance, the fluorine atoms of the trifluoromethoxy group would exhibit a characteristic 19F NMR signal, and the carbon atom attached to this group would show a specific chemical shift in the 13C NMR spectrum.
Vibrational frequencies can be calculated using DFT methods, which provide a theoretical infrared (IR) and Raman spectrum. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions. For this compound, characteristic vibrational modes would include the C=O and O-H stretching of the carboxylic acid group, C-F stretching modes of the trifluoromethoxy group, and various aromatic C-H and C-C stretching and bending modes. Studies on trifluoromethyl-substituted benzenes have identified characteristic C-CF3 stretching modes, which would be analogous to the C-OCF3 modes in the target molecule ias.ac.in.
Table 2: Predicted Characteristic Vibrational Frequencies (cm-1) for this compound
| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity |
|---|---|---|
| O-H stretch (carboxylic acid dimer) | 2500 - 3300 (broad) | Strong in IR |
| C=O stretch (carboxylic acid) | 1680 - 1720 | Strong in IR |
| C-O-C stretch (ether) | 1200 - 1250 | Strong in IR |
| C-F stretches (trifluoromethoxy) | 1100 - 1200 | Very Strong in IR |
Note: These are typical frequency ranges for the specified functional groups and are subject to shifts based on the specific molecular environment.
Solvation Models (PCM, Implicit/Explicit) for Solvent Effects
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are used in computational chemistry to account for these effects.
The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium surrounding a cavity that encloses the solute molecule nih.gov. This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent affects the geometry, electronic structure, and spectroscopic properties of this compound. For example, in a polar solvent, the dipole moment of the molecule is expected to increase, and the energies of polar conformers would be stabilized.
Explicit solvation models, where individual solvent molecules are included in the calculation, are more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group of the target molecule and water or alcohol solvents. Studies on benzoic acid derivatives in binary solvent mixtures have demonstrated the importance of specific solute-solvent interactions in determining solubility and thermodynamic parameters jbiochemtech.com.
Non-Linear Optical (NLO) Properties and Molecular Polarizability Calculations
Molecules with large differences in electron density, often arising from the presence of both electron-donating and electron-withdrawing groups, can exhibit significant non-linear optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics.
The molecular polarizability (α) and first-order hyperpolarizability (β) are key parameters that quantify the NLO response of a molecule. These properties can be calculated using quantum chemical methods. For this compound, the presence of the electron-donating methyl group and the electron-withdrawing trifluoromethoxy and carboxylic acid groups suggests that it may possess NLO activity. Computational studies on similar donor-acceptor substituted aromatic compounds have shown that the magnitude of the hyperpolarizability is sensitive to the nature and relative positions of the substituents nih.gov. DFT calculations could be employed to predict the polarizability and hyperpolarizability tensors of this compound, providing an initial assessment of its potential as an NLO material.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and provide insights into its flexibility and dynamics.
Quantitative Structure-Property Relationship (QSPR) Studies for Physicochemical Parameters (e.g., acidity, lipophilicity as theoretical values)
Theoretical Acidity (pKa)
The acidity of a substituted benzoic acid is influenced by the electronic effects (inductive and resonance) and steric effects of its substituents. The pKa of benzoic acid itself is approximately 4.2. libretexts.org Substituents that are electron-withdrawing increase the acidity (decrease the pKa) by stabilizing the resulting carboxylate anion, while electron-donating groups decrease the acidity (increase the pKa). libretexts.orgdoubtnut.com
In the case of "this compound," two substituents are present on the benzene ring: a methyl group at the para-position and a trifluoromethoxy group at the ortho-position.
Methyl Group (-CH3): The methyl group is generally considered an electron-donating group through an inductive effect. When placed at the para-position, it is expected to slightly decrease the acidity of the benzoic acid, leading to a higher pKa compared to benzoic acid. hcpgcollege.edu.in
Trifluoromethoxy Group (-OCF3): The trifluoromethoxy group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms (a strong negative inductive effect). beilstein-journals.orgnih.gov This group also exhibits a weak π-donating effect from the oxygen lone pairs, but the inductive effect is dominant. reddit.com The strong electron-withdrawing nature of the -OCF3 group significantly stabilizes the carboxylate anion, thereby increasing the acidity of the benzoic acid and lowering its pKa. researchgate.net
Ortho-Effect: The presence of a substituent at the ortho-position, in this case, the trifluoromethoxy group, often leads to an increase in acidity regardless of its electronic nature. libretexts.orghcpgcollege.edu.inlibretexts.org This phenomenon, known as the ortho-effect, is believed to arise from a combination of steric and electronic factors. quora.comrsc.org The steric hindrance from the ortho-substituent can force the carboxylic acid group out of the plane of the benzene ring, which can influence its resonance with the ring and affect the stability of the carboxylate anion. quora.com
Considering these factors, the strong electron-withdrawing nature of the trifluoromethoxy group and the ortho-effect are expected to have a more pronounced impact on the acidity than the electron-donating methyl group. Therefore, it is predicted that "this compound" will be a stronger acid than benzoic acid, with a pKa value lower than 4.2.
Theoretical Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The logP of a molecule can be theoretically estimated using fragment-based methods, such as those developed by Hansch and Leo, where the contributions of individual substituents (π values) are added to the logP of the parent molecule. researchgate.netnih.govresearchgate.net
For "this compound," the theoretical logP can be estimated by considering the contributions of the methyl and trifluoromethoxy groups to the logP of benzoic acid.
Trifluoromethoxy Group (-OCF3): The trifluoromethoxy group is also known to be highly lipophilic. beilstein-journals.orgnih.gov The presence of fluorine atoms significantly enhances lipophilicity. mdpi.com Therefore, the -OCF3 group is predicted to make a substantial positive contribution to the logP value.
Given that both the methyl and the trifluoromethoxy groups are lipophilic, it is anticipated that "this compound" will have a significantly higher logP value than benzoic acid, indicating a greater preference for a lipid environment over an aqueous one.
The following table provides a qualitative summary of the expected effects of the substituents on the acidity and lipophilicity of "this compound" compared to the parent benzoic acid molecule.
| Property | Substituent | Position | Expected Effect | Rationale |
| Acidity (pKa) | -CH3 | Para | Decrease (Higher pKa) | Electron-donating inductive effect |
| -OCF3 | Ortho | Increase (Lower pKa) | Strong electron-withdrawing inductive effect and ortho-effect | |
| Lipophilicity (logP) | -CH3 | Para | Increase | Lipophilic nature of the methyl group |
| -OCF3 | Ortho | Increase | High lipophilicity of the trifluoromethoxy group |
Role in the Development of Novel Chemical Entities and Materials Non Biological
Building Block for Advanced Organic Synthesis
4-Methyl-2-(trifluoromethoxy)benzoic acid serves as a versatile building block in the synthesis of more complex organic molecules. The carboxylic acid moiety is a highly valuable functional group that can undergo a wide array of chemical transformations. For instance, it can be readily converted into esters, amides, acid halides, and anhydrides, opening pathways to a diverse range of derivatives.
The presence of the trifluoromethoxy (-OCF₃) group significantly influences the reactivity of the aromatic ring. As a strong electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the meta-position relative to itself. youtube.com Conversely, it can activate the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. This electronic influence allows for selective functionalization of the aromatic core.
The methyl group, being electron-donating, provides a contrasting electronic effect and offers a site for potential functionalization through radical reactions. The combination of these groups on the same aromatic scaffold allows for the design and synthesis of novel chemical entities with tailored electronic and steric properties. For example, it can be a precursor for the synthesis of heterocyclic compounds, which are pivotal in various fields of chemistry. sigmaaldrich.com The general utility of benzoic acid derivatives in organic synthesis is well-established, and the specific substitution pattern of this compound makes it a valuable synthon for creating molecules with specific three-dimensional arrangements and electronic profiles. nih.gov
Reagent in Catalytic Cycles and Methodologies
Benzoic acid derivatives are increasingly being explored for their roles in transition-metal-catalyzed reactions, particularly in C-H bond functionalization. scispace.comresearchgate.netrepec.org While specific studies on this compound as a catalyst or ligand are not extensively documented, its structural motifs suggest potential applications. The carboxylic acid group can act as a directing group in ortho-C-H activation reactions, facilitating the introduction of new functional groups at the position adjacent to the carboxylate.
The electronic properties imparted by the trifluoromethoxy group can modulate the activity and selectivity of catalytic systems. mdpi.com For instance, the electron-withdrawing nature of the -OCF₃ group can influence the coordination of the benzoic acid to a metal center and affect the subsequent catalytic steps. This can be advantageous in tuning the reactivity of the catalyst for specific transformations. While direct catalytic applications of this specific molecule are an area for further research, the broader class of fluorinated benzoic acids has shown utility in various catalytic methodologies. nih.gov
Potential in Polymer Additives and Material Science
The incorporation of fluorine-containing molecules as additives can significantly enhance the properties of polymers. researchgate.netdaikinchemicals.com Fluorinated compounds are known to impart desirable characteristics such as increased thermal stability, chemical resistance, hydrophobicity, and low surface energy. acs.orgnih.govresearchgate.net this compound, with its trifluoromethoxy group, is a candidate for use as a polymer additive.
When blended with polymers, it could migrate to the surface, creating a fluorinated layer that enhances surface properties like water and oil repellency. daikinchemicals.com Its aromatic structure may also contribute to improved thermal stability of the polymer matrix. Furthermore, fluorinated building blocks are utilized in the synthesis of novel polymers with unique properties. nih.gov The polymerization of functionalized benzoic acids is a known method for producing polyesters and polyamides. researchgate.net The inclusion of the trifluoromethoxy group in the polymer backbone could lead to materials with low dielectric constants, high thermal stability, and specific optical properties. researchgate.net
Table 1: Potential Impact of this compound as a Polymer Additive
| Property Enhanced | Potential Mechanism |
| Thermal Stability | The strong C-F bonds in the trifluoromethoxy group can increase the overall thermal resistance of the polymer matrix. |
| Hydrophobicity | Migration of the fluorinated moiety to the polymer surface can create a low-energy surface that repels water. |
| Chemical Resistance | The inertness of the C-F bond can protect the polymer from chemical attack. |
| Dielectric Properties | Fluorinated polymers often exhibit low dielectric constants, making them suitable for electronic applications. |
Influence of Fluorinated Benzoic Acids on Liquid Crystal Properties
The introduction of fluorine atoms or fluorine-containing groups into the molecules of liquid crystals has a profound impact on their mesomorphic and electro-optical properties. tandfonline.com The trifluoromethoxy group, in particular, is known to influence the melting point, clearing point, and the type of liquid crystalline phases exhibited. researchgate.net
The high electronegativity and the size of the trifluoromethoxy group can alter the intermolecular forces and the packing of the molecules in the liquid crystalline state. mdpi.com Generally, terminal fluorination can enhance the thermal stability of nematic phases. rsc.org The strong dipole moment associated with the C-F bonds can also lead to materials with high dielectric anisotropy, which is a crucial parameter for the performance of liquid crystal displays (LCDs). mdpi.com
Research on related fluorinated benzoic acids has shown that these compounds can be used as components in liquid crystal mixtures to tune their physical properties. While specific data for this compound in liquid crystal applications is limited, the general principles governing fluorinated liquid crystals suggest its potential to influence phase behavior and electro-optical response. nih.gov
Table 2: General Effects of Fluorinated Substituents on Liquid Crystal Properties
| Property | General Influence of Fluorination |
| Mesophase Stability | Can enhance or suppress nematic and smectic phases depending on the position and nature of the fluorine substituent. |
| Clearing Point | Often leads to an increase in the clearing temperature, extending the liquid crystalline range. |
| Dielectric Anisotropy | Typically increases the dielectric anisotropy due to the strong dipole moment of the C-F bond. |
| Viscosity | Can influence the rotational viscosity, affecting the switching speed of the liquid crystal device. |
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The demand for greener and more economical chemical processes has spurred research into advanced synthetic routes for complex molecules like 4-Methyl-2-(trifluoromethoxy)benzoic acid. Current research trends focus on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents. While specific green routes for this compound are still under development, general strategies for analogous fluorinated benzoic acids offer insight into future possibilities.
Key areas of development include:
Catalyst Optimization: The use of transition metal catalysts, such as copper and cobalt, has shown promise in the synthesis of similar aromatic acids. chemicalbook.com Future work will likely focus on developing more robust and recyclable catalysts to improve yields and simplify purification processes. For instance, replacing homogeneous catalysts with heterogeneous ones could facilitate easier separation and reuse.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for automation. Adapting the synthesis of this compound to a flow process could lead to higher throughput and more consistent product quality.
Alternative Solvents: Research is ongoing to replace conventional volatile organic solvents with more environmentally friendly alternatives like water, supercritical fluids, or ionic liquids. chemicalbook.com The synthesis of 4-(Trifluoromethyl)benzoic acid has been demonstrated in water, suggesting a potential avenue for the sustainable production of related compounds. chemicalbook.com
| Aspect | Traditional Batch Synthesis | Future Sustainable Synthesis (Projected) |
|---|---|---|
| Catalysts | Often single-use, homogeneous catalysts | Recyclable, heterogeneous catalysts |
| Solvents | Volatile organic compounds (VOCs) | Water, supercritical CO2, ionic liquids |
| Energy Input | High-temperature reflux | Photocatalysis, lower energy inputs |
| Process Type | Batch processing | Continuous flow chemistry |
| Waste Generation | Higher waste output | Minimized waste through atom economy |
Application of Machine Learning in Predicting Reactivity and Properties
The integration of artificial intelligence and machine learning (ML) is set to revolutionize chemical synthesis and materials science. rjptonline.org For this compound, ML algorithms can be trained on existing chemical data to predict its reactivity in novel reactions and the physical properties of its derivatives.
Potential applications include:
Reaction Outcome Prediction: ML models can help chemists predict the yield and potential byproducts of a reaction before conducting wet-lab experiments, saving time and resources. rjptonline.org This is particularly useful for optimizing reaction conditions for the synthesis and subsequent transformations of the title compound.
Property Prediction: By analyzing the structure of this compound, ML algorithms can forecast the properties of polymers or other materials that incorporate this molecule. This predictive power can accelerate the discovery of new materials with desired characteristics, such as specific optical or electronic properties.
De Novo Design: Advanced ML models can design novel molecules with targeted properties. This could be used to generate derivatives of this compound that are optimized for specific applications, such as pharmaceutical ingredients or components of advanced materials.
Recent studies have demonstrated the successful application of ML in predicting the performance of complex organic reactions, such as Ir-catalyzed allylic substitutions, by using specialized molecular descriptors. nih.gov This approach could be adapted to model the reactivity of the trifluoromethoxy group and the benzoic acid moiety, providing valuable insights for synthetic chemists. nih.gov
Exploration of New Catalytic Transformations Involving the Compound
The unique electronic properties conferred by the trifluoromethoxy group make this compound an interesting substrate for novel catalytic transformations. Research is moving beyond traditional reactions of carboxylic acids to explore the reactivity of the fluorinated substituent and the aromatic ring.
Emerging areas of catalytic research include:
Photoredox Catalysis: This technique uses light to initiate chemical reactions, often under mild conditions. It could be employed for C-H functionalization of the methyl group or for decarboxylative coupling reactions, opening up new pathways to create complex molecules from this compound.
Transition-Metal Catalysis: While already used in synthesis, new applications of transition metals like palladium, copper, and rhodium are being explored for cross-coupling reactions. acs.org These could enable the precise addition of new functional groups to the aromatic ring, facilitating the synthesis of a diverse library of derivatives.
Electrocatalysis: Using electricity to drive chemical reactions offers a green and highly controllable method for synthesis. Electrocatalysis could be used for selective oxidations or reductions involving the compound, providing access to new chemical space.
The development of new catalytic methods for creating and transforming organofluorine compounds, such as those involving sulfur(VI) fluoride (B91410) exchange (SuFEx), highlights the active pursuit of novel reactivity for fluorinated molecules. sigmaaldrich.com These advancements could inspire new transformations for the trifluoromethoxy group.
Advanced Materials Applications Beyond Current Scope
While currently recognized as a useful pharmaceutical intermediate, the structural features of this compound suggest its potential for use in a variety of advanced materials. fishersci.com The rigidity of the benzene (B151609) ring, combined with the polarity and stability of the trifluoromethoxy group, makes it an attractive candidate for materials science.
Future applications could include:
Liquid Crystals: Similar fluorinated benzoic acids, such as 4-hydroxy-2-(trifluoromethyl)benzoic acid, are used in the synthesis of smectic C liquid crystals. ossila.com The specific stereoelectronic profile of this compound could be exploited to create new liquid crystalline materials with unique phase behaviors and electro-optical properties.
High-Performance Polymers: Incorporation of this compound as a monomer into polymers like polyesters or polyamides could enhance their thermal stability, chemical resistance, and dielectric properties due to the presence of the fluorine atoms. ossila.com Such polymers could find applications in electronics, aerospace, and protective coatings.
Organic Electronics: Fluorinated organic molecules are of great interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethoxy group can influence molecular packing and electronic energy levels, which are critical parameters for device performance. Future research may explore derivatives of this compound as components in these technologies.
| Material Class | Potential Role of the Compound | Resulting Property Enhancement |
|---|---|---|
| Liquid Crystals | Core structural unit | Modified phase behavior, tailored electro-optical response |
| High-Performance Polymers | Monomer | Increased thermal stability, chemical resistance |
| Organic Electronics (OLEDs, OPVs) | Building block for active layer materials | Tuning of electronic energy levels, improved device stability |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-methyl-2-(trifluoromethoxy)benzoic acid?
Methodological Answer: The synthesis involves introducing trifluoromethoxy and methyl groups to the benzoic acid backbone. Key reagents include trifluoromethylation agents (e.g., trifluoromethyl iodide) and methylating agents (e.g., methyl boronic acid). Reaction conditions (temperature, solvent polarity, and pH) must be tightly controlled to avoid side reactions, such as over-alkylation or hydrolysis of the trifluoromethoxy group. For example, highlights the use of nucleophiles like sodium methoxide under anhydrous conditions to stabilize intermediates. Purification often requires column chromatography with gradients of ethyl acetate/hexane to isolate the product from byproducts like unreacted benzoic acid derivatives .
Q. How can researchers ensure high purity of this compound for biological assays?
Methodological Answer: Post-synthesis purification involves recrystallization in ethanol/water mixtures to remove hydrophilic impurities, followed by HPLC with a C18 column and trifluoroacetic acid (TFA) as an ion-pairing agent. Purity validation (>98%) requires tandem techniques:
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and trifluoromethoxy (C-O-CF3 stretch ~1250 cm⁻¹).
- X-ray crystallography : Resolves steric effects of the methyl and trifluoromethoxy groups on the benzoic acid core ( notes similar compounds require low-temperature crystallization to avoid lattice defects).
- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for applications in high-temperature reactions (e.g., polymer synthesis) .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer: The electron-withdrawing trifluoromethoxy group activates the ortho position for electrophilic attack but deactivates the para position. For example, in amidation reactions, the carboxylic acid reacts preferentially with amines at the ortho-methyl site (). DFT calculations (B3LYP/6-31G*) can model charge distribution to predict regioselectivity. Experimental validation involves competitive reactions with para-substituted analogs (e.g., 4-methyl-3-(trifluoromethoxy)benzoic acid) to compare kinetic rates .
Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?
Methodological Answer:
- Bioisosteric replacement : Substitute the methyl group with a chlorine atom () to improve metabolic stability.
- Prodrug synthesis : Esterify the carboxylic acid to increase membrane permeability (e.g., methyl ester hydrolysis in vivo).
- SAR studies : Test derivatives in enzyme inhibition assays (e.g., cyclooxygenase-2) to correlate substituent position with IC50 values. suggests trifluoromethoxy groups enhance binding to hydrophobic enzyme pockets .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer: Discrepancies arise from solvent polarity and measurement techniques. A standardized protocol includes:
- Dynamic light scattering (DLS) : Quantifies aggregation in aqueous buffers (pH 7.4).
- Hansen solubility parameters : Predict solubility in DMSO or acetonitrile based on hydrogen bonding (δH) and polarity (δP).
- High-throughput screening : Use a 96-well plate with varying solvent mixtures to map solubility limits (). Contradictions often stem from impurities or undetected polymorphs .
Q. What computational tools are suitable for modeling the electronic effects of this compound?
Methodological Answer:
- Gaussian 16 : Optimize geometry using M06-2X/cc-pVTZ to account for dispersion forces from the trifluoromethoxy group.
- Molecular docking (AutoDock Vina) : Simulate binding to protein targets (e.g., PPARγ) using crystal structures from the PDB.
- MD simulations (GROMACS) : Assess conformational stability in lipid bilayers for drug delivery studies. ’s exact mass data validates computational predictions .
Troubleshooting & Method Optimization
Q. How to address low yields in coupling reactions involving this compound?
Methodological Answer: Low yields often result from steric hindrance. Strategies include:
- Microwave-assisted synthesis : Reduce reaction time and improve mixing (e.g., 100°C, 150 W, 20 minutes).
- Protecting groups : Temporarily block the carboxylic acid with tert-butyldimethylsilyl (TBDMS) to direct reactivity to the methyl group.
- Catalysts : Use Pd(OAc)2/XPhos for Suzuki-Miyaura couplings (). Monitor by TLC (Rf = 0.3 in 3:1 hexane/EtOAc) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
Q. How to separate enantiomers of chiral derivatives of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) at 1.0 mL/min.
- Kinetic resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) to isolate R- and S-enantiomers.
- Circular dichroism (CD) : Validate enantiomeric excess (>99%) by comparing Cotton effects at 220 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
